1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Overview
Description
1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 . It is also known by other names such as Methyl 1-BOC-indole-5-carboxylate and 1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3
. The Canonical SMILES structure is CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 275.30 g/mol . It has a computed XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass are 275.11575802 g/mol . The topological polar surface area is 57.5 Ų .Scientific Research Applications
Synthesis of Marine Alkaloid Analogues
- A study by Carbone et al. (2013) details the synthesis of derivatives related to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, used in the preparation of deaza analogues of the bis-indole alkaloid topsentin. These compounds, however, showed limited activity in anticancer assays against various human tumor cell lines, except for moderate activity in certain cases (Carbone et al., 2013).
Palladium-Catalyzed Intramolecular Annulation
- Zhang and Larock (2003) conducted research on the palladium-catalyzed intramolecular annulation of alkynes, which involved compounds similar to this compound. This method was used to produce various gamma-carboline derivatives, showcasing the versatility of these compounds in chemical synthesis (Zhang & Larock, 2003).
Catalyst for Oxidation of Alcohols
- In 2012, Shen et al. described the use of a similar compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This indicates the potential of related compounds in catalytic processes (Shen et al., 2012).
Synthesis of Heterocyclic Carboxylic Acids
- Fritsche et al. (2006) researched the synthesis of tert-butyl esters of indole-5-carboxylic acid, closely related to the compound of interest. This synthesis was part of a broader study on the accessibility of various heterocyclic carboxylic acids, which are important in many chemical applications (Fritsche et al., 2006).
Synthesis of Psychotropic Agents
- Isherwood et al. (2012) conducted research on synthesizing potent 5-HT6 antagonists derived from an epiminocyclohept[b]indole scaffold, involving intermediates similar to this compound. This research highlights the application of such compounds in the development of neurological agents (Isherwood et al., 2012).
Recyclization Studies
- Butin et al. (2008) investigated the recyclization of compounds related to this compound under acidic conditions, providing insights into the reactivity and transformation mechanisms of such compounds (Butin et al., 2008).
Future Directions
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of compounds like 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate could be of great interest in the future.
Mechanism of Action
Target of Action
1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, also known as Methyl 1-BOC-indole-5-carboxylate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties and have been used in the treatment of cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPJERLLUZRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705823 | |
Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272438-11-6 | |
Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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